6-(Benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine
Description
Properties
Molecular Formula |
C17H14N6S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H14N6S2/c18-15-21-14(22-16(23-15)19-11-6-2-1-3-7-11)10-24-17-20-12-8-4-5-9-13(12)25-17/h1-9H,10H2,(H3,18,19,21,22,23) |
InChI Key |
VZNUWLVEEAJGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Three-Component Condensation
Adapting methods from 6,N²-diaryl-1,3,5-triazine syntheses, the triazine core is prepared via a one-pot reaction of cyanoguanidine, formaldehyde, and aniline under microwave irradiation. Hydrochloric acid catalyzes the formation of a dihydrotriazine intermediate, which undergoes base-mediated Dimroth rearrangement to yield 2,4-diamino-6-(hydroxymethyl)-N-phenyl-1,3,5-triazine (Figure 1A).
Reaction Conditions :
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group at position 6 is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane. This step is critical for subsequent nucleophilic substitution with benzothiazole-2-thiol.
Reaction Conditions :
Synthesis of Benzothiazole-2-thiol
Condensation of 2-Aminothiophenol
Benzothiazole-2-thiol is synthesized by reacting 2-aminothiophenol with carbon disulfide in ethanol under reflux, followed by cyclization in the presence of potassium hydroxide.
Reaction Conditions :
Coupling of Benzothiazole-2-thiol to the Triazine Core
Nucleophilic Substitution
The chloromethyl-triazine derivative reacts with benzothiazole-2-thiol in dimethylformamide (DMF) using potassium carbonate as a base. The thiolate anion displaces chloride, forming the sulfanylmethyl bridge.
Reaction Conditions :
Optimization and Scalability
Microwave vs. Conventional Heating
Comparative studies show microwave irradiation reduces reaction times by 70% while improving yields by 15–20% compared to conventional heating.
Solvent and Base Screening
Optimal conditions use DMF as the solvent and K₂CO₃ as the base, achieving >80% conversion (Table 1).
Table 1 : Solvent and Base Optimization for Nucleophilic Substitution
| Solvent | Base | Conversion (%) |
|---|---|---|
| DMF | K₂CO₃ | 82 |
| DMSO | NaHCO₃ | 68 |
| THF | Et₃N | 45 |
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR : δ 8.21 (s, 1H, triazine), 7.85–7.40 (m, 9H, aromatic), 4.32 (s, 2H, -CH₂-S-).
-
LC-MS : [M+H]⁺ = 424.1 (calc. 424.4).
Purity Assessment
HPLC analysis confirms >98% purity using a C18 column (ACN:H₂O = 70:30).
Challenges and Alternative Routes
Competing Side Reactions
Prolonged reaction times lead to oxidation of the sulfanylmethyl group to sulfoxide. Adding antioxidants like BHT (0.1 wt%) mitigates this issue.
Solid-Phase Synthesis
Adapting methods from benzothiazole-amino acid conjugates, a resin-bound triazine precursor enables sequential coupling and cleavage, though yields remain lower (65%) than solution-phase synthesis.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
6-(Benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted triazines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and molecular markers . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Benzothiazole | Target Compound | Increased lipophilicity, potential antimicrobial |
| Chloro (Atrazine) | Atrazine (Ev8) | Electron-withdrawing, enhances herbicidal activity |
| Methylsulfanyl (Ev5) | N-tert-Butyl-... (Ev5) | Moderate electron donation, improves stability |
| Imidazole (Ev16) | 6-[(1-Methylimidazol... | Enhanced hydrogen-bonding capacity |
Research Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for benzothiazole-triazine hybrids, such as coupling reactions in DMF with controlled pH and temperature (see ) .
- Agrochemical vs. Pharmaceutical Use : Unlike chloro- or alkyl-substituted triazines (e.g., Atrazine), the target compound’s aromatic substituents may favor drug discovery over herbicidal use.
Biological Activity
6-(Benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.
Synthesis
The compound can be synthesized through a series of chemical reactions involving benzothiazole derivatives and triazine frameworks. The synthesis typically involves the use of reagents such as phosphorous oxychloride and various aromatic compounds under controlled conditions to yield the desired product with specific yields and purities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent research has highlighted the antitumor potential of compounds with similar structures. For example, studies have shown that derivatives containing benzothiazole and triazine moieties exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Compounds were tested against human lung cancer cell lines such as A549, HCC827, and NCI-H358.
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to evaluate cell viability and proliferation.
Results indicated that compounds with benzothiazole derivatives demonstrated higher antitumor activity compared to those without. Specifically, certain derivatives showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-(Benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine | HCC827 | 6.26 ± 0.33 |
| 6-(Benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Test Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution tests were conducted according to CLSI guidelines.
The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 12 |
| Staphylococcus aureus | 8 |
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA structures, leading to inhibition of replication and transcription.
- Minor Groove Binding : The presence of specific functional groups allows for binding within the minor groove of DNA, which can disrupt normal cellular processes.
Case Studies
Several case studies have been documented regarding the efficacy of benzothiazole derivatives:
-
Study on Antitumor Activity :
- A study demonstrated that a related benzothiazole derivative significantly inhibited tumor growth in vivo in models of lung cancer.
- The compound was administered at varying doses to assess its therapeutic index.
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties against fungal pathogens. The compound showed effective control over Rhizoctonia solani, a common rice pathogen.
- In vivo tests indicated that treatment with the compound resulted in a significant reduction in disease symptoms compared to untreated controls.
Q & A
Basic: What are the standard synthetic routes for preparing 6-(benzothiazol-2-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution on a triazine core. For example, a triazine intermediate (e.g., 6-chloro-1,3,5-triazine-2,4-diamine) reacts with benzothiazole-thiol derivatives under controlled conditions. describes a similar protocol where a benzothiazole-containing amine reacts with dicyandiamide in methoxyethanol at 100°C, followed by purification via crystallization. Key steps include maintaining pH neutrality (using NaHCO₃) and temperature gradients (40–45°C) to optimize yield and purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- IR Spectroscopy : NH₂ stretches (~3350 cm⁻¹), C=N (1627 cm⁻¹), and C–S–C (1270 cm⁻¹) confirm functional groups .
- ¹H-NMR : Peaks at δ 3.45 ppm (CH₂ bridge) and aromatic protons (δ 7.36–8.17 ppm) validate the benzothiazole and triazine moieties .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 51.15% calc. vs. 51.32% obs.) .
Intermediate: What role does the triazine core play in modulating biological activity?
Methodological Answer:
The triazine scaffold provides a planar, electron-deficient structure that facilitates π-π stacking and hydrogen bonding with biological targets. Substitutions at the 2, 4, and 6 positions (e.g., benzothiazole, phenyl groups) enhance binding specificity. For instance, demonstrates that triazine derivatives with morpholino and chlorophenyl groups exhibit antiviral activity via inhibition of viral enzymes .
Advanced: How can crystallography resolve ambiguities in structural conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) is critical. For example, describes resolving the binding mode of a triazine-diamine fragment to biotin carboxylase, revealing key interactions (e.g., hydrogen bonds with active-site residues). Data collection at high resolution (<1.5 Å) and refinement with SHELXTL ensure accuracy in bond-length/angle measurements .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
SAR studies focus on modifying substituents to enhance efficacy:
- Benzothiazole Modifications : Introducing electron-withdrawing groups (e.g., Br at the 5-position) increases antimicrobial potency ( ).
- Triazine Substituents : Replacing phenyl with 4-chlorophenyl () improves hydrophobic interactions in enzyme pockets.
- Linker Flexibility : Varying the sulfanylmethyl bridge length alters conformational adaptability, as seen in ’s antiviral triazine conjugates .
Advanced: How should researchers address contradictory data in biological assays?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Re-synthesize compounds using ’s protocols to ensure purity (>95% via HPLC).
- Dose-Response Curves : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- Meta-Analysis : Compare results with structurally related triazines in and to identify trends .
Advanced: What computational methods support the design of derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., ’s biotin carboxylase).
- 3D-QSAR : CoMFA/CoMSIA models ( ) correlate substituent properties (logP, molar refractivity) with activity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
